

Spectroscopic and Methodological Deep Dive into SMD-3040 Intermediate-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *SMD-3040 intermediate-1*

Cat. No.: *B12385674*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for **SMD-3040 intermediate-1**, a critical component in the synthesis of the potent and selective SMARCA2 degrader, SMD-3040. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and MS data obtained for **SMD-3040 intermediate-1**, identified as intermediate 38 in the synthesis of SMD-3040.

Table 1: ^1H NMR Spectroscopic Data for SMD-3040 Intermediate-1

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.19	s	1H	Ar-H	
7.95	s	1H	Ar-H	
7.74	d	1H	7.6	Ar-H
7.35	t	1H	7.8	Ar-H
7.06	d	1H	8.2	Ar-H
6.98	t	1H	7.5	Ar-H
6.90	s	1H	Ar-H	
5.18	s	2H	NH ₂	
4.21	t	4H	5.8	2 x CH ₂
2.87	t	4H	5.8	2 x CH ₂
2.22	d	2H	6.8	CH ₂
2.18 – 2.08	m	1H	CH	
1.88 – 1.78	m	2H	CH ₂	
1.75 – 1.65	m	2H	CH ₂	
1.45	s	9H	C(CH ₃) ₃	
1.35 – 1.20	m	2H	CH ₂	
1.18 – 1.05	m	3H	CH, CH ₂	

Table 2: ^{13}C NMR Spectroscopic Data for SMD-3040 Intermediate-1

Chemical Shift (δ) ppm	Assignment
175.4	C=O
158.4	Ar-C
156.0	Ar-C
145.8	Ar-C
138.8	Ar-C
131.8	Ar-CH
131.2	Ar-CH
129.8	Ar-C
120.3	Ar-CH
118.4	Ar-CH
116.8	Ar-CH
114.1	Ar-C
111.9	Ar-CH
80.1	$\text{C}(\text{CH}_3)_3$
64.9	CH_2
51.6	CH_2
49.9	CH_2
45.4	CH
37.1	CH_2
35.5	CH
32.9	CH_2
29.5	CH_2
28.3	$\text{C}(\text{CH}_3)_3$

Table 3: Mass Spectrometry Data for SMD-3040 Intermediate-1

Ion	m/z [M+H] ⁺
C ₃₁ H ₄₂ N ₆ O ₃	547.3

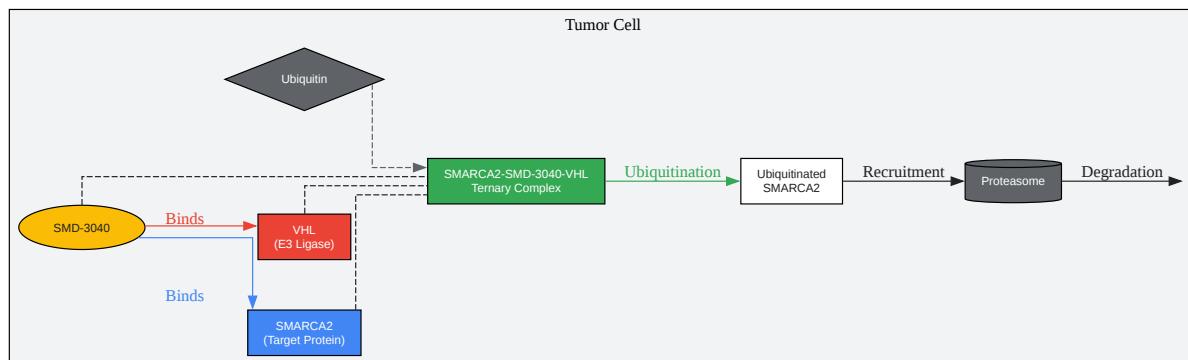
Experimental Protocols

The following sections detail the methodologies employed for the synthesis and spectroscopic analysis of **SMD-3040 intermediate-1**.

Synthesis of SMD-3040 Intermediate-1

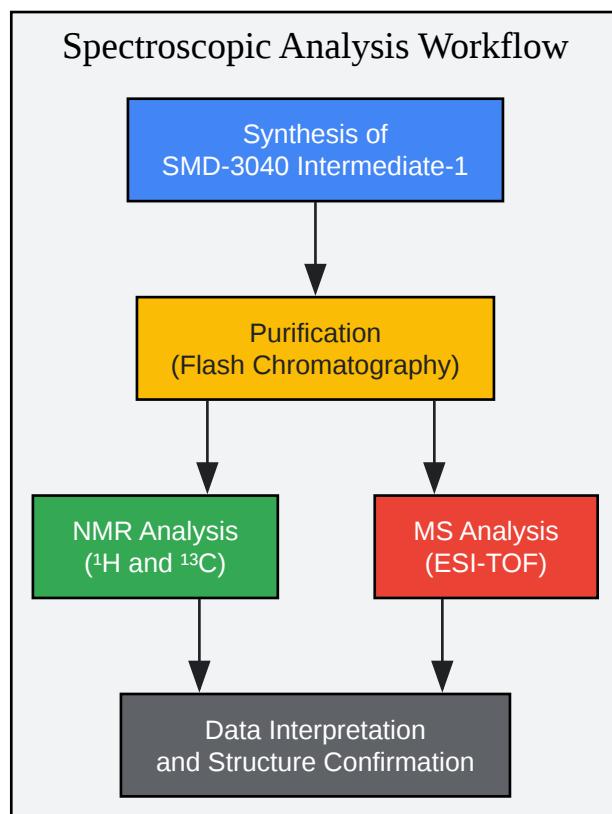
To a solution of 4-(1-(2-azaspiro[3.5]nonan-7-yl)-1H-pyrazol-4-yl)-6-(2-hydroxyphenyl)pyridazin-3-amine (1.0 eq) in dichloromethane (DCM, 0.1 M) was added tert-butyl (1r,4r)-4-formylcyclohexane-1-carboxylate (1.2 eq) and sodium triacetoxyborohydride (1.5 eq). The resulting mixture was stirred at room temperature for 16 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford **SMD-3040 intermediate-1**.

Nuclear Magnetic Resonance (NMR) Spectroscopy


¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 400 MHz and 101 MHz, respectively. The solvent used was chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.


Visualizations

The following diagrams illustrate the signaling pathway of the final product, SMD-3040, and the experimental workflow for the characterization of its intermediate.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of SMD-3040 as a PROTAC degrader.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **SMD-3040 intermediate-1**.

- To cite this document: BenchChem. [Spectroscopic and Methodological Deep Dive into SMD-3040 Intermediate-1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12385674#spectroscopic-data-for-smd-3040-intermediate-1-nmr-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com